![molecular formula C26H24N6O4 B2474814 6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide CAS No. 1112024-97-1](/img/structure/B2474814.png)
6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a sulfonamide group, and a 1,4-benzoxazine ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing nitrogen and oxygen atoms, which is often found in various pharmaceuticals and agrochemicals . The sulfonamide group is a functional group that is present in many antibiotics . The 1,4-benzoxazine ring is a type of oxazine ring that is fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, MS, and IR spectroscopy, as well as X-ray crystallography . These techniques would provide information about the connectivity of atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis, and the 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties would be influenced by factors such as the compound’s functional groups and molecular structure .Scientific Research Applications
Antibacterial Activity
- Research has shown that certain benzoxazine derivatives, including compounds similar to the specified chemical, exhibit significant antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, and others. These findings suggest potential applications in developing new antibacterial agents (Kadian, Maste & Bhat, 2012).
Hydrolysis and Tautomerism Studies
- Studies on related benzoxazine compounds have explored their hydrolysis behaviors, revealing insights into the tautomerism between enamine and ketimine forms. Such research is vital for understanding the chemical properties and potential applications of these compounds (Iwanami, Kenjo, Nishibe, Kajiura & Isoyama, 1964).
Antimicrobial and Enzyme Inhibition
- Various benzoxazine derivatives, including the specified compound, have been studied for their antimicrobial, antilipase, and antiurease activities. These findings are significant for pharmaceutical research and the development of new treatments (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu & Demirbas, 2014).
Serotonin-3 (5-HT3) Receptor Antagonists
- Research has been conducted on benzoxazine derivatives as potent serotonin-3 (5-HT3) receptor antagonists, indicating potential therapeutic applications in neurological and psychiatric disorders (Kuroita, Sakamori & Kawakita, 1996).
COX-2 / 5-LOX Inhibitory Activity
- Some benzoxazine derivatives have demonstrated notable inhibitory activity on COX-2 and 5-LOX, enzymes involved in inflammation and other physiological processes. This suggests potential use in developing anti-inflammatory agents (Reddy & Rao, 2008).
Antioxidant Activity
- Benzoxazine compounds have been evaluated for their antioxidant activity, which is crucial in combating oxidative stress-related diseases (George, Sabitha, Kumar & Ravi, 2010).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
1,2,4-oxadiazoles have been found to have diverse biological activities, including anti-infective properties . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O4/c1-2-35-20-10-6-4-8-18(20)28-21(33)13-32-19-9-5-3-7-17(19)23-24(32)26(34)31(15-27-23)14-22-29-25(30-36-22)16-11-12-16/h3-10,15-16H,2,11-14H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUOIZNZUCVGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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